甲基氨基-PEG5-叠氮化物

描述

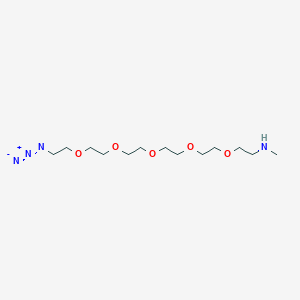

Methylamino-PEG5-azide is a PEG derivative containing an azide group and a methylamino group. The azide group enables Click Chemistry. The methylamine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydrophilic PEG spacer increases solubility in aqueous media.

科学研究应用

药物开发中的生物偶联

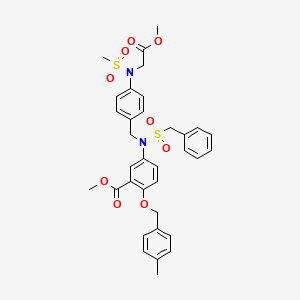

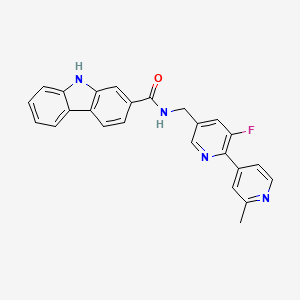

甲基氨基-PEG5-叠氮化物: 作为抗体药物偶联物(ADC)开发中常用的不可切割连接体。 叠氮基团有助于利用点击化学将药物连接到抗体,而PEG链则增强了溶解度和稳定性 {svg_1}.

靶向药物递送

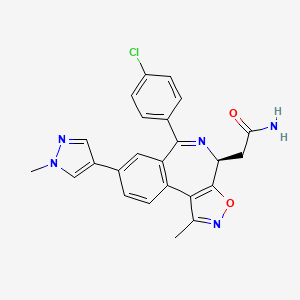

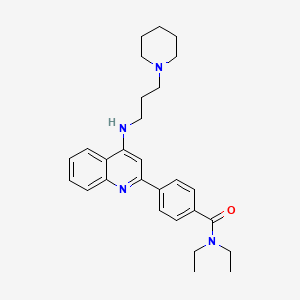

该化合物将治疗剂连接到靶向分子的能力使其在创建能够选择性靶向患病细胞的药物递送系统中具有不可估量的价值,从而最大限度地减少副作用并提高疗效 {svg_2}.

诊断成像

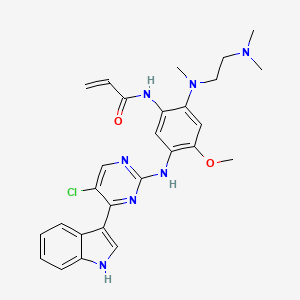

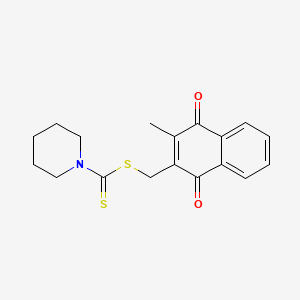

在诊断成像中,甲基氨基-PEG5-叠氮化物 可用于将成像剂偶联到生物分子,帮助可视化生物过程并检测癌症等疾病 {svg_3}.

纳米技术

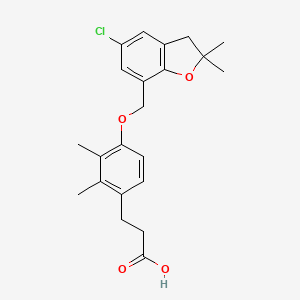

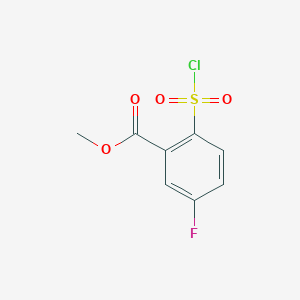

甲基氨基-PEG5-叠氮化物 的叠氮官能团在纳米材料的合成中起着至关重要的作用。 它允许将各种分子精确地连接到纳米颗粒的表面,这些纳米颗粒可用于药物递送、成像或作为传感器 {svg_4}.

高分子化学

该化合物在高分子化学中用作交联剂,可用于修饰聚合物的性质,例如增强其生物相容性或创建用于生物医学应用的水凝胶 {svg_5}.

点击化学研究

甲基氨基-PEG5-叠氮化物: 是点击化学中的一种关键试剂,点击化学是化学合成领域,其重点是快速可靠地将小单元连接在一起,通常在温和条件下进行。 这对材料科学、制药和生物化学具有广泛的影响 {svg_6}.

作用机制

Target of Action

Methylamino-PEG5-azide is primarily used as a PROTAC linker . The compound’s primary targets are proteins that can be degraded by the ubiquitin-proteasome system . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .

Mode of Action

The compound contains an azide group that enables Click Chemistry . This azide group can react with alkyne or cyclooctyne groups to form stable triazole linkages . This reaction is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

Methylamino-PEG5-azide is involved in the ubiquitin-proteasome pathway . PROTACs, which use Methylamino-PEG5-azide as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The compound’s ADME properties The hydrophilic peg spacer in methylamino-peg5-azide is known to increase solubility in aqueous media , which could potentially impact its absorption and distribution within the body.

Result of Action

The primary result of Methylamino-PEG5-azide’s action is the formation of stable triazole linkages through Click Chemistry . This enables the conjugation of drugs or nanoparticles with targeting moieties, such as antibodies or peptides, which can improve their delivery to specific cells or tissues .

Action Environment

It’s worth noting that the reactions it participates in, such as cuaac and spaac, may be influenced by factors like temperature, ph, and the presence of catalytic agents .

生化分析

Biochemical Properties

Methylamino-PEG5-azide plays a significant role in biochemical reactions, particularly in the field of click chemistry. The azide group in Methylamino-PEG5-azide enables it to undergo CuAAC with alkyne-containing molecules, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for labeling and conjugating biomolecules. The methylamino group in Methylamino-PEG5-azide is reactive with carboxylic acids, activated NHS esters, and carbonyl groups (ketones and aldehydes), allowing it to form covalent bonds with a variety of biomolecules .

Methylamino-PEG5-azide interacts with enzymes, proteins, and other biomolecules through these reactive groups. For example, it can be used to label proteins with azide groups, which can then be conjugated to alkyne-functionalized nanoparticles or other solid supports. This interaction is facilitated by the hydrophilic PEG spacer, which increases the solubility of Methylamino-PEG5-azide in aqueous media and reduces steric hindrance, allowing for efficient bioconjugation .

Cellular Effects

Methylamino-PEG5-azide has various effects on different types of cells and cellular processes. It can influence cell function by modifying proteins and other biomolecules through click chemistry reactions. For instance, Methylamino-PEG5-azide can be used to immobilize proteins on solid supports, enhancing their stability and activity. This immobilization can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability and activity of key proteins .

In addition, Methylamino-PEG5-azide can be used to deliver drugs or other therapeutic agents to specific cells or tissues. The PEG spacer in Methylamino-PEG5-azide improves the solubility and stability of these agents, allowing for more efficient delivery and uptake by cells. This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the delivered agents .

Molecular Mechanism

The molecular mechanism of action of Methylamino-PEG5-azide involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The azide group in Methylamino-PEG5-azide reacts with alkyne-containing molecules to form stable triazole linkages, while the methylamino group reacts with carboxylic acids, activated NHS esters, and carbonyl groups. These reactions allow Methylamino-PEG5-azide to modify proteins, enzymes, and other biomolecules, altering their activity and function .

Methylamino-PEG5-azide can also influence gene expression by modifying transcription factors or other regulatory proteins. For example, it can be used to conjugate transcription factors to nanoparticles, enhancing their stability and activity. This can lead to changes in gene expression and cellular metabolism, depending on the nature of the modified proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylamino-PEG5-azide can change over time due to its stability and degradation. Methylamino-PEG5-azide is generally stable when stored at -20°C, but it can degrade over time if exposed to higher temperatures or moisture. This degradation can affect its ability to participate in click chemistry reactions and modify biomolecules .

Long-term effects of Methylamino-PEG5-azide on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to Methylamino-PEG5-azide can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. These effects can vary depending on the concentration and duration of exposure, as well as the specific cell types and experimental conditions .

属性

IUPAC Name |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N4O5/c1-15-2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-16-17-14/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHWWGQHCQSYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

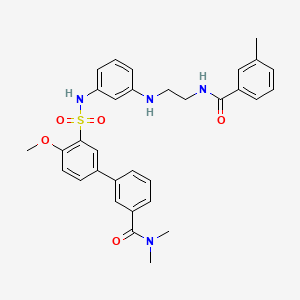

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)

![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)